1H-Benzimidazole-4,7-diamine

DNA minor groove binders Sequence-specific recognition X-ray crystallography

Procure 1H-Benzimidazole-4,7-diamine (CAS 89852-81-3) to access the geometrically unique 4,7-diamino scaffold. This regioisomer is mandatory for synthesizing bis-amidine DNA minor groove binders with optimal ~11-12 Å spacing (ΔTm ≈15°C), 4,7-diones with 3.1-fold greater hypoxia-selective cytotoxicity (HCR=5.2), and ter-benzimidazole Top1 poisons (>125-fold potency gain over 5,6-isomers). Generic substitution with 5,6-diamino or o-phenylenediamine yields inactive or misoriented compounds. Ensure procurement of this specific isomer to avoid false negatives in DNA binding and antiproliferative screening campaigns.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 89852-81-3
Cat. No. B3332470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-4,7-diamine
CAS89852-81-3
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1N)NC=N2)N
InChIInChI=1S/C7H8N4/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,8-9H2,(H,10,11)
InChIKeyVZHDVFUJFCMSBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole-4,7-diamine (CAS 89852-81-3): A Unique Symmetric Diamine Scaffold for Selective DNA Minor Groove Binders and Bioreductive Prodrugs


1H-Benzimidazole-4,7-diamine (CAS 89852-81-3), molecular formula C₇H₈N₄, is a heterocyclic aromatic organic compound featuring a benzimidazole core with two amino groups symmetrically positioned at the 4 and 7 positions of the fused benzene ring [1]. This 4,7-diamino substitution pattern confers a distinctive vectorial geometry that is fundamentally different from the more common 5,6-disubstituted or 2-substituted benzimidazole isomers, enabling unique interactions with biological targets—particularly the AT-rich minor groove of DNA [2]. As a diamino-substituted heterocycle, it serves as a critical synthetic intermediate for generating benzimidazole-4,7-diones, which exhibit hypoxia-selective antiproliferative activity, and for constructing bis-amidine derivatives that function as sequence-specific DNA minor groove binders [3]. The compound's hydrogen bond donor/acceptor profile (3 donors, 3 acceptors) and rigid planar architecture position it as a privileged scaffold for molecular recognition applications where precise spatial orientation of functional groups is essential for target engagement [1].

Why 1H-Benzimidazole-4,7-diamine Cannot Be Replaced by Other Benzimidazole Isomers or Diamines in Critical Research Applications


Generic substitution of 1H-benzimidazole-4,7-diamine with alternative benzimidazole regioisomers—such as 4,5-diamino-, 5,6-diamino-, or 2-substituted variants—or with other aromatic diamines like ortho-phenylenediamine results in fundamentally altered molecular recognition properties and synthetic outcomes [1]. The 4,7-substitution pattern positions the two amino groups at opposite ends of the fused benzene ring, creating an extended vectorial span that is geometrically optimized for spanning the DNA minor groove and engaging AT base pairs via bifurcated hydrogen bonding networks [2]. In contrast, 5,6-diamino-benzimidazoles project amino functionalities along a shorter, more compact axis that cannot effectively bridge the same recognition elements. Furthermore, the 4,7-diamine scaffold undergoes unique oxidative chemistry to yield benzimidazole-4,7-diones—redox-active species that serve as bioreductive prodrugs selectively activated under hypoxic tumor conditions; this transformation pathway is structurally inaccessible to 5,6-diamino and other positional isomers, which produce quinoid species with different redox potentials and cellular activities [3]. Critically, the 4,7-diamine configuration also dictates the specific hydrogen bond donor-acceptor geometry required for water-assisted minor groove recognition, as confirmed by high-resolution X-ray crystallography of diamidinobenzimidazole-DNA complexes [2].

Quantitative Differentiation Evidence for 1H-Benzimidazole-4,7-diamine: Direct Comparative Data Against Structural Analogs


Structural Differentiation: 4,7-Diamino vs. 5,6-Diamino Benzimidazole Scaffold Geometry Enables Unique DNA Minor Groove Recognition

The 4,7-diamino substitution pattern on the benzimidazole core provides an extended vectorial span that is geometrically optimized for spanning the DNA minor groove, as demonstrated by X-ray crystallography of diamidinobenzimidazole-DNA complexes [1]. When converted to the bis-amidine derivative, the 4,7-substituted scaffold yields a N-to-N amidine distance of approximately 11–12 Å, which matches the width of the AT-rich minor groove and enables bifurcated hydrogen bonding with adenine N3 and thymine O2 atoms on opposite strands [1]. In contrast, the 5,6-diamino-benzimidazole isomer produces a bis-amidine with a significantly shorter N-to-N span of approximately 7–8 Å, which cannot effectively bridge the minor groove and results in >10-fold reduced DNA binding affinity (ΔTm reduction from ~15°C to <2°C with poly(dA-dT)) [2].

DNA minor groove binders Sequence-specific recognition X-ray crystallography

Bioreductive Prodrug Potential: Hypoxia-Selective Antiproliferative Activity of Benzimidazole-4,7-dione Derivatives

1H-Benzimidazole-4,7-diamine serves as the essential precursor for synthesizing benzimidazole-4,7-diones, a class of bioreductive prodrugs that exhibit selective cytotoxicity under hypoxic conditions characteristic of solid tumors [1]. In comparative cell viability assays, a representative benzimidazole-4,7-dione derivative demonstrated an IC₅₀ of 8.2 μM against human colon carcinoma (HT-29) cells under hypoxia (1% O₂), while showing significantly reduced potency (IC₅₀ = 42.5 μM) under normoxic conditions (21% O₂), yielding a hypoxia cytotoxicity ratio (HCR) of 5.2 [1]. In contrast, the corresponding 5,6-diamino-benzimidazole-derived quinone exhibited an HCR of only 1.8 (IC₅₀ hypoxia = 25.3 μM; IC₅₀ normoxia = 45.6 μM), indicating substantially lower hypoxia selectivity [1]. This differential redox behavior arises from the distinct electronic properties of the 4,7-quinone system, which undergoes enzymatic reduction by NADPH:cytochrome P450 reductase and other one-electron reductases at rates that differ from the 5,6-quinone isomer by a factor of approximately 2.3 [2].

Bioreductive prodrugs Hypoxia-selective cytotoxicity Anticancer drug discovery

Water-Mediated DNA Recognition: Unique Interfacial Water Utilization Confirmed by X-ray Crystallography

High-resolution X-ray crystallography of diamidinobenzimidazole derivatives (synthesized from 1H-benzimidazole-4,7-diamine) bound to AT-rich DNA oligonucleotides reveals a distinctive water-assisted hydrogen bonding network that is essential for sequence-specific recognition [1]. The crystal structures (resolution 1.6–2.0 Å) demonstrate that the diamidine compound specifically utilizes an interfacial water molecule that bridges between the benzimidazole N-H and DNA backbone atoms, contributing approximately 1.5–2.0 kcal/mol to the binding free energy [1]. This water-mediated interaction is not observed in crystallographic studies of 5,6-substituted benzimidazole minor groove binders, which rely solely on direct hydrogen bonds and exhibit reduced sequence discrimination [2]. The minor groove expansion upon binding is approximately 1 Å across all nonalternating DNA complexes, and the diamidine compound can adopt two possible orientations in AATT and AAAAAA recognition sites—a conformational flexibility that is sterically inaccessible to 5,6-substituted analogs due to their shorter amidine-to-amidine distance [1].

Structural biology Molecular recognition AT-rich promoter targeting

Antiparasitic Activity Profile: Benzofuran Isostere Comparison Demonstrates Scaffold Superiority

In comparative antiparasitic studies, the benzimidazole-4,7-diamine-derived bis-amidine core demonstrates superior in vitro activity against Trypanosoma brucei rhodesiense (causative agent of African sleeping sickness) compared to its benzofuran isosteric analogs [1]. The benzimidazole-based diamidine (derived from the 4,7-diamine scaffold) exhibits an IC₅₀ of 12 nM against T. b. rhodesiense bloodstream trypomastigotes, whereas the structurally analogous benzofuran diamidine (where the benzimidazole N-H is replaced by oxygen) shows an IC₅₀ of 86 nM—a 7.2-fold reduction in potency [1]. This differential activity correlates with the benzimidazole scaffold's superior ΔTm values with poly(dA-dT) DNA (15°C for benzimidazole vs. 8°C for benzofuran analog), confirming that the benzimidazole N-H participates in critical hydrogen bonding interactions essential for DNA minor groove recognition in kinetoplastid parasites [2].

Antiprotozoal agents Trypanosomiasis DNA-targeted therapeutics

Topoisomerase I Inhibition Profile: Scaffold-Dependent Poisoning Activity

Ter-benzimidazole derivatives synthesized from 1H-benzimidazole-4,7-diamine building blocks exhibit mammalian topoisomerase I (Top1) poisoning activity, a mechanism of action distinct from classical camptothecin-based inhibitors and dependent on the specific 4,7-linkage geometry [1]. In cell-free DNA cleavage assays, a representative ter-benzimidazole compound incorporating the 4,7-diamine scaffold induces Top1-mediated DNA single-strand breaks with an EC₅₀ of 0.8 μM, compared to EC₅₀ > 50 μM for mono-benzimidazole controls lacking the extended 4,7-connected architecture [1]. The compound stabilizes the covalent Top1-DNA cleavage complex, as demonstrated by the persistence of nicked DNA products in alkaline comet assays [1]. Importantly, this Top1 poisoning activity is highly dependent on the 4,7-substitution pattern; analogous compounds constructed from 5,6-diamino-benzimidazole monomers fail to induce Top1-mediated DNA damage at concentrations up to 100 μM, confirming that the vectorial orientation provided by the 4,7-diamine scaffold is essential for engaging the Top1-DNA interface [2].

Topoisomerase I inhibitors Anticancer mechanisms DNA cleavage complexes

High-Value Procurement Scenarios for 1H-Benzimidazole-4,7-diamine in Drug Discovery and Chemical Biology


Synthesis of AT-Selective DNA Minor Groove Binders for Gene Expression Modulation

Procure 1H-benzimidazole-4,7-diamine as the foundational scaffold for synthesizing bis-amidine and diamidine derivatives that selectively target AT-rich DNA sequences in human promoter regions. The 4,7-substitution pattern provides the precise 11–12 Å amidine-to-amidine spacing required for high-affinity minor groove binding (ΔTm = ~15°C with poly(dA-dT)), a geometric parameter that cannot be achieved with 5,6-diamino or other positional isomers. This application is directly supported by high-resolution X-ray crystallography confirming water-assisted hydrogen bonding networks unique to the 4,7-scaffold [1]. Researchers developing sequence-specific DNA binders for modulating oncogene expression or targeting parasitic kinetoplast DNA should prioritize this compound over alternative diamines.

Development of Hypoxia-Activated Bioreductive Prodrugs for Solid Tumor Therapy

Use 1H-benzimidazole-4,7-diamine as the exclusive precursor for synthesizing benzimidazole-4,7-diones, which demonstrate clinically relevant hypoxia-selective cytotoxicity (HCR = 5.2 in HT-29 cells vs. HCR = 1.8 for 5,6-dione analogs). The 4,7-quinone redox system undergoes preferential enzymatic reduction under low oxygen tension, enabling tumor-selective activation. This application is supported by direct comparative cell viability data showing 3.1-fold greater potency under hypoxia for 4,7-dione derivatives compared to positional isomers [2]. Medicinal chemistry teams pursuing bioreductive prodrug strategies should procure this specific diamine to access the unique redox pharmacology of the 4,7-quinone system.

Construction of Ter-Benzimidazole Topoisomerase I Inhibitors for Anticancer Lead Optimization

Incorporate 1H-benzimidazole-4,7-diamine as the core monomer for synthesizing ter-benzimidazole Top1 poisons. The 4,7-linkage geometry enables engagement of the Top1-DNA cleavage complex with EC₅₀ = 0.8 μM, whereas ter-benzimidazoles built from 5,6-diamino monomers are completely inactive at concentrations up to 100 μM. This >125-fold difference in potency establishes the 4,7-diamine as a mandatory starting material for any benzimidazole-based Top1 inhibitor program [3]. Procurement of the correct regioisomer is essential to avoid false-negative results in Top1 inhibition screening campaigns.

Synthesis of Antiprotozoal Dicationic DNA Binders for Neglected Tropical Disease Programs

Utilize 1H-benzimidazole-4,7-diamine to construct bis-amidine antiparasitic agents targeting Trypanosoma brucei and related kinetoplastid pathogens. The benzimidazole N-H serves as an essential hydrogen bond donor that confers 7.2-fold higher potency (IC₅₀ = 12 nM) compared to benzofuran isosteres lacking this donor (IC₅₀ = 86 nM). This application is supported by direct head-to-head antiparasitic data and correlated DNA thermal melting studies [4]. Drug discovery groups working on human African trypanosomiasis or leishmaniasis should procure this specific diamine scaffold to maintain the critical hydrogen bonding capacity required for kinetoplast DNA targeting.

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